molecular formula C17H22ClNO2S B10938976 N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide

N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide

Cat. No.: B10938976
M. Wt: 339.9 g/mol
InChI Key: HMOURLFNYMGUBI-UHFFFAOYSA-N
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Description

N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide is a chemical compound that features an adamantyl group, a chlorobenzene ring, and a sulfonamide group The adamantyl group is known for its bulky and rigid structure, which imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide typically involves the reaction of 1-adamantylmethylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Sulfonic acids.

    Reduction: Amines and alcohols.

Mechanism of Action

The mechanism of action of N1-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-Adamantylmethyl)-4-chloro-1-benzenesulfonamide is unique due to the presence of both the adamantyl and sulfonamide groups, which confer distinct chemical and biological properties. The adamantyl group provides rigidity and enhances hydrophobic interactions, while the sulfonamide group allows for hydrogen bonding and increased solubility in aqueous environments .

Properties

Molecular Formula

C17H22ClNO2S

Molecular Weight

339.9 g/mol

IUPAC Name

N-(1-adamantylmethyl)-4-chlorobenzenesulfonamide

InChI

InChI=1S/C17H22ClNO2S/c18-15-1-3-16(4-2-15)22(20,21)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2

InChI Key

HMOURLFNYMGUBI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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